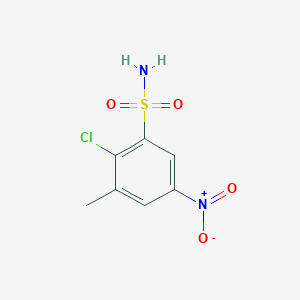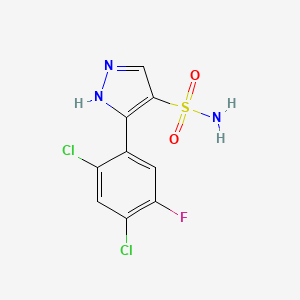
4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole can be achieved through several routes. One common method involves the cycloaddition of diazo compounds with alkynyl bromides, which provides 3,5-diaryl-4-bromo-3H-pyrazoles or their isomerization products . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles . Industrial production methods may involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine derivatives or other reducing agents.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions with diazo compounds to form various pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The presence of the ethynyl and bromo substituents may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: This compound lacks the ethyl and ethynyl substituents, which may result in different chemical properties and reactivity.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole:
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: The addition of a carbonitrile group introduces new functional possibilities and applications.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
4-bromo-1-ethyl-3-ethynylpyrazole |
InChI |
InChI=1S/C7H7BrN2/c1-3-7-6(8)5-10(4-2)9-7/h1,5H,4H2,2H3 |
InChI Key |
AEGGFYMISXWQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13516446.png)
![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)
![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)


![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)


![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
